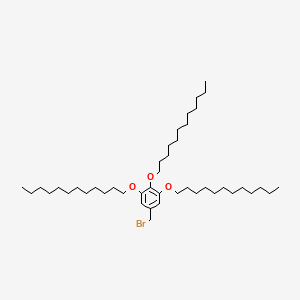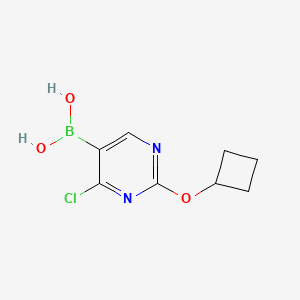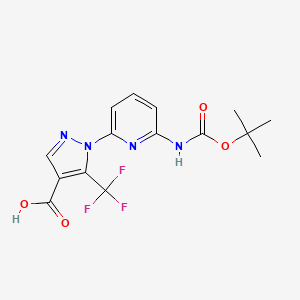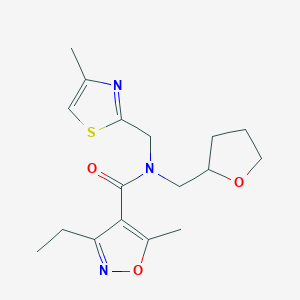
4-(Chloromethyl)-1,2-bis(octyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1,2-bis(octyloxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloromethyl group and two octyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-bis(octyloxy)benzene typically involves the chloromethylation of 1,2-bis(octyloxy)benzene. This can be achieved through the reaction of 1,2-bis(octyloxy)benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1,2-bis(octyloxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Oxidation: The major product is the corresponding benzoic acid derivative.
Reduction: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
4-(Chloromethyl)-1,2-bis(octyloxy)benzene has several scientific research applications:
Materials Science: It is used as a precursor in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of biochemical pathways and mechanisms due to its ability to undergo specific chemical transformations.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1,2-bis(octyloxy)benzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophile, attracting nucleophiles to form new carbon-nucleophile bonds. This reactivity is facilitated by the electron-donating effects of the octyloxy groups, which stabilize the intermediate carbocation formed during the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(chloromethyl)benzene: Similar in structure but lacks the octyloxy groups, leading to different reactivity and applications.
1,4-Bis(chloromethyl)-2,5-bis(octyloxy)benzene:
4-(Chloromethyl)benzoic acid: Contains a carboxylic acid group instead of octyloxy groups, resulting in different chemical behavior.
Uniqueness
4-(Chloromethyl)-1,2-bis(octyloxy)benzene is unique due to the presence of both chloromethyl and octyloxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for specific applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C23H39ClO2 |
|---|---|
Poids moléculaire |
383.0 g/mol |
Nom IUPAC |
4-(chloromethyl)-1,2-dioctoxybenzene |
InChI |
InChI=1S/C23H39ClO2/c1-3-5-7-9-11-13-17-25-22-16-15-21(20-24)19-23(22)26-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18,20H2,1-2H3 |
Clé InChI |
SMPRBZDBERRLTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C=C1)CCl)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)

![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)




![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)


![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)


